molecular formula C15H15FO3S2 B3134527 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 400081-09-6

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

Cat. No. B3134527
CAS RN: 400081-09-6
M. Wt: 326.4 g/mol
InChI Key: NXMORFIFWZNCIS-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of β-adrenergic blockers, which are widely used for the treatment of hypertension, angina, and other cardiovascular diseases.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension and angina. It is a selective β1-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of other diseases, such as anxiety disorders and migraines.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves the selective blockade of β1-adrenergic receptors. These receptors are present in the heart, where they mediate the effects of adrenaline and noradrenaline on heart rate and contractility. By blocking these receptors, this compound reduces heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It selectively blocks β1-adrenergic receptors, leading to a decrease in heart rate and blood pressure. This compound also has antiarrhythmic effects, which can be beneficial in the treatment of arrhythmias. Additionally, it has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol in lab experiments is its selectivity for β1-adrenergic receptors, which allows for more specific and targeted studies. However, one limitation is that it may not be suitable for studying the effects of adrenaline and noradrenaline on other tissues and organs, as it only blocks β1-adrenergic receptors.

Future Directions

There are several future directions for research on 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol. One direction is to investigate its potential therapeutic applications in other diseases, such as migraines and anxiety disorders. Another direction is to study its effects on other tissues and organs, such as the lungs and kidneys. Additionally, further research could be done to improve the synthesis method and optimize the pharmacological properties of this compound.

properties

IUPAC Name

1-(benzenesulfonyl)-3-(4-fluorophenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S2/c16-12-6-8-14(9-7-12)20-10-13(17)11-21(18,19)15-4-2-1-3-5-15/h1-9,13,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMORFIFWZNCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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